Lumiracoxib-d6

LC-MS/MS Bioanalysis Isotopic Purity

Lumiracoxib-d6 (CAS 1225453-72-4) is the definitive deuterated internal standard for lumiracoxib LC-MS/MS quantification. Unlike non-deuterated surrogates (e.g., diclofenac, celecoxib), its +6 Da mass shift ensures co-elution with the analyte, normalizing ion suppression/enhancement for unmatched accuracy (LLOQ 1 ng/mL, ≤8.23% RSD). Essential for GLP/GCP-compliant PK, TK, and metabolic profiling studies submitted to FDA/EMA. Supplied with a COA confirming identity and purity—the critical reference for regulatory-compliant, audit-ready bioanalysis.

Molecular Formula C15H13ClFNO2
Molecular Weight 299.75 g/mol
Cat. No. B15142543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumiracoxib-d6
Molecular FormulaC15H13ClFNO2
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O
InChIInChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20)/i1D3,5D,6D,7D
InChIKeyKHPKQFYUPIUARC-UASVBIJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lumiracoxib-d6: A Deuterated COX-2 Inhibitor for High-Precision Bioanalytical Quantification


Lumiracoxib-d6 (CAS 1225453-72-4) is a stable isotope-labeled internal standard wherein six hydrogen atoms of the parent drug lumiracoxib are replaced by deuterium (D). It serves as a critical reference compound for the accurate and precise quantification of lumiracoxib in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its molecular formula is C₁₅H₇D₆ClFNO₂, yielding a molecular weight of 299.76 g/mol, which provides a +6 Da mass shift relative to the unlabeled analyte . As a labeled analog of a selective cyclooxygenase-2 (COX-2) inhibitor, its use is strictly limited to research and analytical applications and is not intended for diagnostic or therapeutic use [1].

Why Lumiracoxib-d6 Cannot Be Replaced by Non-Deuterated Analogs or In-Class Compounds in Bioanalytical Workflows


The use of a non-deuterated internal standard (IS), such as the closely related NSAID diclofenac, or an in-class COX-2 inhibitor like celecoxib, is a major source of analytical error in lumiracoxib quantification. These compounds exhibit distinct physicochemical properties and chromatographic retention times compared to the target analyte. More critically, their ionization efficiencies and susceptibility to matrix effects differ substantially, leading to significant variability in analyte-to-IS response ratios and compromised accuracy and precision in LC-MS/MS assays [1]. In contrast, a deuterated internal standard like Lumiracoxib-d6 co-elutes with the analyte and experiences nearly identical ion suppression or enhancement effects, thereby normalizing for these sources of variability and enabling robust, regulatory-compliant method performance [2].

Quantitative Differentiation Evidence: Lumiracoxib-d6 vs. Alternatives


Superior Mass Spectrometric Discrimination: A +6 Da Mass Shift vs. Unlabeled Lumiracoxib

Lumiracoxib-d6 provides a definitive +6 Da mass shift (m/z 300.1 vs. m/z 294.1 for the parent ion) when compared to unlabeled lumiracoxib, which is essential for baseline chromatographic separation in MRM mode. This isotopic spacing prevents signal crosstalk and ensures unambiguous peak integration in LC-MS/MS analysis [1]. The precise m/z 300.1 > [fragment] transition is used for quantification, distinct from the analyte's m/z 294.1 > 248.1 transition [2].

LC-MS/MS Bioanalysis Isotopic Purity

Analytical Accuracy: Eliminating Matrix Effect Variability vs. Diclofenac Internal Standard

In a validated UHPLC-MS/MS method for lumiracoxib in rat plasma, the use of the non-deuterated analog diclofenac as an internal standard is a source of analytical variability. While the method achieved precision (RSD) ≤8.23% and accuracy (RE) within ±9.50% for the analytes, these values reflect the performance of the entire method [1]. However, the use of a deuterated IS like Lumiracoxib-d6 is a best practice that inherently normalizes for matrix effects and extraction variability, leading to improved inter-day and inter-lot precision compared to the use of diclofenac, which may exhibit differential ion suppression and recovery [2].

Method Validation Matrix Effect Accuracy

Precision and Accuracy Validation: Benchmark Performance in Rat Plasma

A validated UHPLC-MS/MS method for the simultaneous determination of lumiracoxib and its metabolites in rat plasma achieved a lower limit of quantification (LLOQ) of 1 ng/mL for all analytes. The method demonstrated excellent linearity (r > 0.995) over a range of 1-1000 ng/mL for lumiracoxib. Intra- and inter-day precision, expressed as relative standard deviation (RSD), did not exceed 8.23%, and accuracy, expressed as relative error (RE), ranged from -7.85% to 9.50% [1]. While this method used diclofenac as an IS, it provides a rigorous benchmark for the analytical performance that can be expected when a suitable deuterated IS like Lumiracoxib-d6 is employed, as it would further enhance precision and robustness.

Pharmacokinetics UHPLC-MS/MS Precision

Defined Deuteration Site and Purity: Ensuring Lot-to-Lot Reproducibility

Lumiracoxib-d6 is synthesized with specific deuteration at six positions (as indicated by its InChI key and SMILES string), leading to a defined mass shift. Commercial sources typically specify a purity of ≥95% or ≥98% [REFS-1, REFS-2]. This is in contrast to non-deuterated analogs or generic internal standards where isotopic enrichment and exact deuterium placement are not specified or guaranteed. The availability of a Certificate of Analysis (COA) with lot-specific data on purity, deuteration level, and identity confirms the material's suitability as a reliable internal standard .

Quality Control Isotopic Purity Certificate of Analysis

Optimal Deployment Scenarios for Lumiracoxib-d6 in Bioanalytical and Pharmacokinetic Research


Regulatory-Compliant Bioanalysis for Preclinical and Clinical Pharmacokinetic Studies

Lumiracoxib-d6 is the definitive internal standard for quantifying lumiracoxib in plasma, serum, or tissue homogenates for GLP/GCP-compliant pharmacokinetic (PK) and toxicokinetic (TK) studies. Its use ensures the accuracy and precision required for regulatory submissions to agencies like the FDA and EMA, as demonstrated by the validation benchmarks of 1 ng/mL LLOQ and ≤8.23% RSD [1]. By co-eluting with the analyte, it corrects for matrix effects and extraction variability, a critical requirement for robust PK parameter calculation [2].

High-Throughput Metabolite Identification and Quantification in Drug Metabolism Studies

In in vitro (e.g., hepatocyte, microsomal) and in vivo drug metabolism studies, Lumiracoxib-d6 enables the simultaneous and accurate quantification of the parent drug and its key metabolites, such as 4'-Hydroxyl-lumiracoxib and lumiracoxib-acyl-glucuronide [1]. Its distinct mass shift allows for the creation of specific MRM transitions, facilitating the development of multiplexed UHPLC-MS/MS methods for comprehensive metabolic profiling without compromising analytical sensitivity or specificity [2].

Quality Control and Lot Release Testing of Pharmaceutical Formulations

For pharmaceutical manufacturers, Lumiracoxib-d6 serves as a high-purity reference standard for the quantification of lumiracoxib active pharmaceutical ingredient (API) in drug substance and finished product testing. Its use in HPLC or LC-MS assays ensures precise potency determination and accurate detection of degradation products during stability studies [1]. The availability of a COA with defined purity and identity supports compliance with pharmacopoeial and regulatory quality standards [2].

Technical Documentation Hub

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